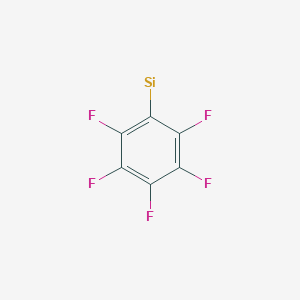![molecular formula C11H11ClN2O B12578388 {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol CAS No. 211946-20-2](/img/structure/B12578388.png)
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol ist eine chemische Verbindung, die zur Klasse der Pyrazole gehört. Sie zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe aus, die an einen Pyrazolring gebunden ist, welcher wiederum mit einer Methanolgruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol erfolgt typischerweise durch die Reaktion von 2-Chlorbenzylchlorid mit 3-Hydroxypyrazol unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, die die nucleophile Substitutionsreaktion erleichtert. Das Reaktionsgemisch wird dann unter Rückflussbedingungen erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol kontinuierliche Verfahren umfassen, um Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zu höheren Produktionsraten und gleichbleibender Produktqualität führen.
Analyse Chemischer Reaktionen
Reaktionstypen
{1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Chlorphenylgruppe kann reduziert werden, um das entsprechende Phenylderivat zu bilden.
Substitution: Das Chloratom kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Nucleophile wie Ammoniak (NH3) oder Natriumthiol (NaS) können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}aldehyd oder {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}carbonsäure.
Reduktion: Bildung von {1-[(2-Phenyl)methyl]-1H-pyrazol-3-yl}methanol.
Substitution: Bildung von {1-[(2-Aminophenyl)methyl]-1H-pyrazol-3-yl}methanol oder {1-[(2-Thiophenyl)methyl]-1H-pyrazol-3-yl}methanol.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht. Sie kann antimikrobielle, antimykotische oder entzündungshemmende Eigenschaften aufweisen, wodurch sie ein Kandidat für die Arzneimittelentwicklung und pharmakologische Studien ist.
Medizin
In der Medizin wird {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol auf seine potenziellen therapeutischen Wirkungen untersucht. Es kann auf bestimmte molekulare Ziele und Signalwege einwirken und so potenzielle Vorteile bei der Behandlung verschiedener Krankheiten bieten.
Industrie
Im Industriebereich wird diese Verbindung bei der Entwicklung neuer Materialien und chemischer Produkte eingesetzt. Ihre Reaktivität und ihre funktionellen Gruppen machen sie für Anwendungen in der Polymerchemie, Beschichtungen und Klebstoffen geeignet.
Wirkmechanismus
Der Wirkmechanismus von {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Chlorphenylgruppe kann mit hydrophoben Taschen in Proteinen interagieren, während der Pyrazolring Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu den beobachteten biologischen Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering potential benefits in the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for applications in polymer chemistry, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- {1-[(2-Chlorphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- {1-[(2-Chlorphenyl)methyl]-1H-imidazol-4-yl}methanol
- {1-[(2-Chlorphenyl)methyl]-1H-pyrazol-4-yl}methanol
Einzigartigkeit
{1-[(2-Chlorphenyl)methyl]-1H-pyrazol-3-yl}methanol ist einzigartig aufgrund der Position der Methanolgruppe am Pyrazolring. Dieses Strukturmerkmal kann seine Reaktivität und Interaktion mit biologischen Zielen beeinflussen und es von anderen ähnlichen Verbindungen abheben.
Eigenschaften
CAS-Nummer |
211946-20-2 |
|---|---|
Molekularformel |
C11H11ClN2O |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)7-14-6-5-10(8-15)13-14/h1-6,15H,7-8H2 |
InChI-Schlüssel |
BHWXSAJTGDBLGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


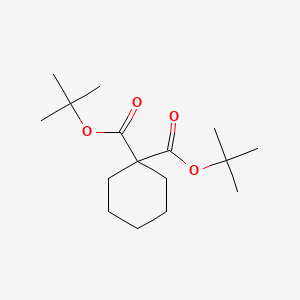
![6-(Anilinomethylidene)-4-methyl-2-[(E)-(phenylimino)methyl]cyclohexa-2,4-dien-1-one](/img/structure/B12578311.png)
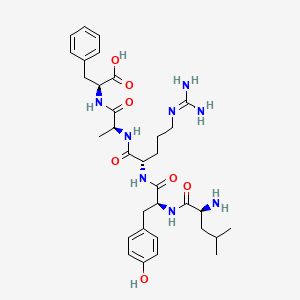

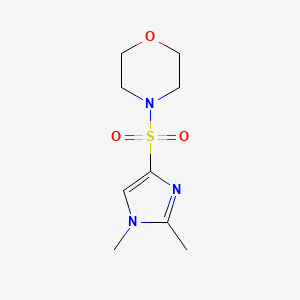
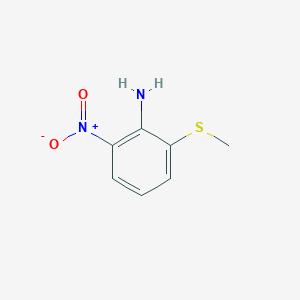
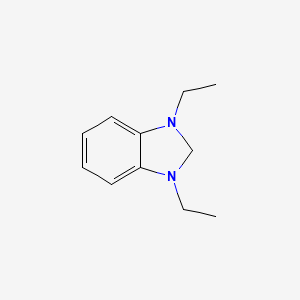
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)

